Diethyl 4-nitrobenzylphosphonate

Overview

Description

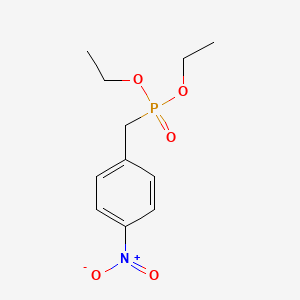

Diethyl 4-nitrobenzylphosphonate (C₁₁H₁₆NO₅P, molecular weight 273.22 g/mol) is a nitro-substituted benzylphosphonate derivative characterized by a phosphonate group attached to a benzyl moiety with a nitro (-NO₂) substituent at the para position . This compound is widely utilized in organic synthesis, particularly in Knoevenagel condensations and Horner–Wadsworth–Emmons (HWE) reactions to form conjugated π-systems, such as styryl derivatives and phosphacoumarins .

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethyl 4-nitrobenzylphosphonate can be synthesized through several methods. One common approach involves the reaction of diethyl phosphite with 4-nitrobenzyl chloride in the presence of a base such as sodium hydride. The reaction typically proceeds under reflux conditions in an inert solvent like tetrahydrofuran. The general reaction scheme is as follows:

C6H4(NO2)CH2Cl+(EtO)2P(O)H→C6H4(NO2)CH2P(O)(OEt)2+HCl

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the benzyl position, leading to the formation of corresponding aldehydes or carboxylic acids.

Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The benzyl position can undergo nucleophilic substitution reactions, where the nitrobenzyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

Substitution: Sodium hydride (NaH) or other strong bases in aprotic solvents.

Major Products:

Oxidation: 4-nitrobenzaldehyde or 4-nitrobenzoic acid.

Reduction: Diethyl 4-aminobenzylphosphonate.

Substitution: Various substituted benzylphosphonates depending on the nucleophile used.

Scientific Research Applications

Chemical Sensing

Molecular Imprinting

Diethyl 4-nitrobenzylphosphonate has been studied for its potential use in chemical sensors through molecular imprinting techniques. Research has shown that this compound can form complexes with various ligands, enabling the development of sensors for detecting organophosphate pesticides. The interaction between this compound and fluoroalcohols or aromatic acids has been characterized using methods such as NMR spectroscopy and isothermal titration calorimetry, revealing association constants that indicate strong binding capabilities .

Table 1: Interaction Characteristics of this compound

| Ligand | Association Constant (M⁻¹) | Stoichiometry |

|---|---|---|

| Fluoroalcohol | 63 ± 0.7 | 1:1 |

| Aromatic Acid | Not determined | - |

Antimicrobial Activity

Potential Antimicrobial Agent

Recent studies have evaluated the antimicrobial properties of this compound derivatives against various strains of Escherichia coli. The results indicated that these compounds exhibit a cytotoxic effect, with varying minimum inhibitory concentrations depending on the substituents on the phenyl ring. This suggests potential applications in developing new antimicrobial agents to combat antibiotic-resistant bacteria .

Organic Synthesis

Precursor for Organophosphonates

this compound serves as a valuable precursor in synthesizing other organophosphonates. Its reactivity allows for modifications that can lead to new compounds with desired biological or chemical properties. For instance, derivatives of diethyl benzylphosphonates have been synthesized and tested for their efficacy as antimicrobial agents, showcasing the compound's utility in pharmaceutical applications .

Hydrolysis Studies

Nerve Agent Simulant Research

In studies focusing on the breakdown of nerve agent simulants, this compound has been investigated for its hydrolysis behavior under various conditions. The compound's hydrolysis pathways were analyzed to understand its potential environmental impact and degradation mechanisms. These insights are critical for assessing the safety and handling of organophosphate compounds in both laboratory and field settings .

Mechanism of Action

The mechanism of action of diethyl 4-nitrobenzylphosphonate involves its interaction with specific molecular targets, such as enzymes. The nitro group can participate in redox reactions, while the phosphonate group can mimic phosphate esters, allowing the compound to act as an enzyme inhibitor. The pathways involved often include the inhibition of key enzymes in metabolic processes, leading to altered biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Benzylphosphonate Derivatives

Structural and Electronic Effects of Substituents

The pharmacological and synthetic utility of benzylphosphonates is heavily influenced by substituents on the phenyl ring. Below is a detailed comparison:

Table 1: Key Structural and Electronic Properties

| Compound Name | Substituent (Para) | Molecular Formula | Molecular Weight (g/mol) | Key Electronic Effect |

|---|---|---|---|---|

| Diethyl 4-nitrobenzylphosphonate | -NO₂ | C₁₁H₁₆NO₅P | 273.22 | Strong electron-withdrawing |

| Diethyl 4-cyanobenzylphosphonate | -CN | C₁₂H₁₆NO₃P | 253.24 | Moderate electron-withdrawing |

| Diethyl 4-methoxybenzylphosphonate | -OCH₃ | C₁₂H₁₉O₄P | 258.25 | Electron-donating |

| Diethyl p-aminobenzylphosphonate | -NH₂ | C₁₁H₁₈NO₃P | 243.24 | Strong electron-donating |

| Diethyl 4-chlorobenzylphosphonate | -Cl | C₁₁H₁₆ClO₃P | 262.67 | Moderate electron-withdrawing |

| Diethyl 4-(trifluoromethyl)benzylphosphonate | -CF₃ | C₁₂H₁₆F₃O₃P | 296.23 | Strong electron-withdrawing |

Key Observations :

- Electron-Withdrawing Groups (EWGs): Nitro (-NO₂) and trifluoromethyl (-CF₃) groups enhance electrophilicity, improving reactivity in condensations (e.g., HWE reactions) . The nitro derivative is particularly effective in forming styryl-linked barbituric acid sensors due to its strong electron-deficient nature .

- Electron-Donating Groups (EDGs): Methoxy (-OCH₃) and amino (-NH₂) groups reduce electrophilicity, favoring applications where charge distribution or hydrogen bonding is critical, such as antimicrobial agents .

Physical Properties and Stability

- Solubility: Nitro and cyano derivatives are more polar, favoring solubility in polar aprotic solvents (e.g., DMF). Trifluoromethyl and chloro analogs are more lipophilic .

- Storage: Nitro and amino derivatives require inert atmospheres to prevent decomposition; halogenated variants are more stable under standard conditions .

Biological Activity

Diethyl 4-nitrobenzylphosphonate (DNBP) is an organophosphorus compound that has garnered attention for its potential biological activity, particularly in antimicrobial applications. This article reviews the synthesis, biological properties, and mechanisms of action of DNBP, supported by relevant research findings and case studies.

- IUPAC Name : Diethyl [(4-nitrophenyl)methyl]phosphonate

- Molecular Formula : C₁₁H₁₆NO₅P

- Molecular Weight : 273.23 g/mol

- Physical State : Clear yellow to orange liquid

- Boiling Point : 151 °C at 1 mmHg

- Density : 1.24 g/cm³

Synthesis

DNBP can be synthesized through various methods, including palladium-catalyzed reactions that enhance yield and purity. The introduction of a nitro group at the para position of the benzyl moiety has been shown to affect the compound's biological activity positively. The synthesis pathway typically involves the reaction of diethyl phosphite with 4-nitrobenzyl chloride under basic conditions, resulting in the formation of DNBP.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of DNBP and its derivatives. Notably, a study evaluated various diethyl benzylphosphonate derivatives against Escherichia coli strains, revealing significant cytotoxic effects. The minimal inhibitory concentration (MIC) values indicated that DNBP exhibits potent antibacterial activity, with lower MIC values correlating to increased substituent activity on the phenyl ring .

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| DNBP | 25 | High |

| Compound A | 50 | Moderate |

| Compound B | 100 | Low |

The research demonstrated that DNBP causes oxidative stress in bacterial cells, leading to membrane damage and DNA modifications. Specifically, oxidative damage was assessed using Fpg enzyme digestion assays, which revealed significant alterations in bacterial DNA topology after treatment with DNBP .

The mechanism by which DNBP exerts its antimicrobial effects appears to involve:

- Membrane Disruption : DNBP interacts with bacterial membranes, leading to increased permeability and cell lysis.

- Oxidative Stress Induction : The compound generates reactive oxygen species (ROS), causing oxidative damage to cellular components, including DNA.

- DNA Topology Alteration : Studies have shown that DNBP can modify the structure of plasmid DNA, resulting in changes from supercoiled to linear forms after oxidative stress exposure .

Case Studies

-

Study on Antimicrobial Efficacy :

A comprehensive evaluation was conducted on various diethyl benzylphosphonate derivatives against multiple E. coli strains. The results indicated that DNBP had a significantly lower MIC compared to other tested compounds, positioning it as a promising candidate for further development as an antimicrobial agent . -

DNA Modification Analysis :

In a separate analysis, the impact of DNBP on bacterial DNA was investigated using agarose gel electrophoresis. The study found that treatment with DNBP resulted in notable fragmentation patterns indicative of oxidative damage, reinforcing its potential as a potent antibacterial agent .

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for diethyl 4-nitrobenzylphosphonate, and how can purity be ensured?

- Methodology : The compound is synthesized via nucleophilic substitution of 4-nitrobenzyl chloride with triethyl phosphite. A modified protocol involves heating the mixture at 140°C for 6 hours under inert conditions . Purification steps include recrystallization or column chromatography to isolate the product from unreacted triethyl phosphite and byproducts. Purity is confirmed using P NMR to verify the absence of unreacted phosphite (δ ≈ 0–5 ppm) and H/C NMR to confirm substitution at the benzyl position .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- Methodology :

- NMR Spectroscopy : P NMR is critical for confirming the phosphonate structure (δ ≈ 20–30 ppm). H NMR identifies the nitrobenzyl group (aromatic protons at δ ≈ 7.5–8.5 ppm) and ethyl ester protons (δ ≈ 1.2–4.2 ppm) .

- FTIR : Peaks at 1520–1350 cm (asymmetric NO stretch) and 1250–1160 cm (P=O stretch) confirm functional groups .

- Mass Spectrometry : ESI-MS or GC-MS detects the molecular ion [M+H] at m/z ≈ 289.1 .

Q. How is this compound applied in molecular imprinting studies?

- Methodology : The compound serves as a template for synthesizing molecularly imprinted polymers (MIPs) targeting organophosphate analogs. Non-covalent interactions (e.g., hydrogen bonding with nitro groups) are optimized during polymerization. MIPs are evaluated via binding assays using UV-Vis or HPLC to quantify template retention .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in catalytic activity data for phosphotriesterase (PTE) with this compound?

- Methodology : Discrepancies in catalytic efficiency () may arise from enzyme source (e.g., Pseudomonas diminuta vs. engineered variants) or assay conditions (pH, metal cofactors). Validate results using:

- Kinetic Assays : Monitor paraoxon hydrolysis inhibition via UV-Vis (400 nm, 4-nitrophenol release).

- X-ray Crystallography : Resolve enzyme-substrate binding modes (e.g., phosphoryl oxygen-Zn distance ≈ 3.5 Å in PTE active site) .

- Computational Docking : Compare binding energies of nitrobenzyl vs. methylbenzyl analogs .

Q. How does this compound interact with the binuclear metal center of phosphotriesterase?

- Mechanistic Insight : The phosphoryl oxygen coordinates with the solvent-exposed Zn ion (tetrahedral geometry), while the nitrobenzyl group occupies a hydrophobic pocket. The bridging hydroxide acts as a nucleophile during hydrolysis. Mutagenesis studies (e.g., His230Ala) disrupt metal coordination and reduce activity .

Q. What computational approaches model the compound’s interactions with enzymes or receptors?

- Methodology :

- DFT Calculations : Optimize geometry and electrostatic potential maps to predict binding sites.

- MD Simulations : Simulate ligand-enzyme dynamics (e.g., binding to acetylcholinesterase) over 100+ ns trajectories.

- QSAR : Correlate substituent effects (e.g., nitro vs. methoxy groups) with inhibitory potency .

Q. How can researchers address stability challenges during long-term storage of this compound?

- Best Practices :

- Storage : Protect from light and moisture in sealed amber vials at –20°C.

- Stability Monitoring : Use periodic P NMR to detect hydrolysis (appearance of phosphoric acid peaks).

- Additives : Include desiccants (e.g., molecular sieves) to minimize ester degradation .

Q. Key Considerations for Researchers

- Synthetic Reproducibility : Optimize reaction stoichiometry (1:1.1 molar ratio of 4-nitrobenzyl chloride to triethyl phosphite) to minimize byproducts .

- Safety : Avoid inhalation/contact; use fume hoods and PPE (nitro compounds are potential irritants) .

- Data Validation : Cross-reference crystallographic (PDB: 1PSC) and kinetic data to reconcile mechanistic models .

Properties

IUPAC Name |

1-(diethoxyphosphorylmethyl)-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16NO5P/c1-3-16-18(15,17-4-2)9-10-5-7-11(8-6-10)12(13)14/h5-8H,3-4,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FORMFFDDQMCTCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CC1=CC=C(C=C1)[N+](=O)[O-])OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16NO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80292406 | |

| Record name | Diethyl [(4-nitrophenyl)methyl]phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80292406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2609-49-6 | |

| Record name | 2609-49-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82303 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethyl [(4-nitrophenyl)methyl]phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80292406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2609-49-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.